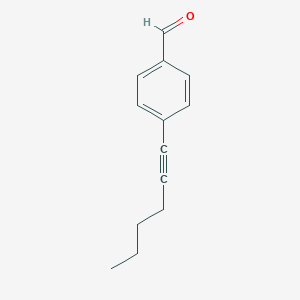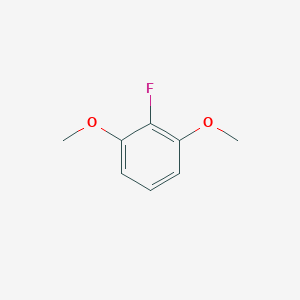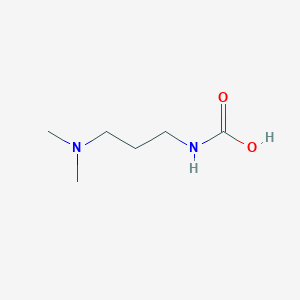![molecular formula C11H13NOS B071295 2-Butylbenzo[d]thiazol-7-ol CAS No. 163299-24-9](/img/structure/B71295.png)
2-Butylbenzo[d]thiazol-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butylbenzo[d]thiazol-7-ol (BBT) is a heterocyclic compound that has been extensively studied for its various biological activities. The compound belongs to the class of thiazoles, which are known for their diverse biological properties. BBT has been found to possess antitumor, antioxidant, and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 2-Butylbenzo[d]thiazol-7-ol involves its ability to modulate various signaling pathways involved in cell growth, apoptosis, and inflammation. 2-Butylbenzo[d]thiazol-7-ol activates the caspase pathway by upregulating the expression of caspase-3 and caspase-9 and downregulating the expression of Bcl-2. 2-Butylbenzo[d]thiazol-7-ol also inhibits the PI3K/Akt/mTOR signaling pathway by downregulating the expression of p-Akt and p-mTOR. 2-Butylbenzo[d]thiazol-7-ol scavenges free radicals and reduces oxidative stress by upregulating the expression of antioxidant enzymes such as SOD and CAT. 2-Butylbenzo[d]thiazol-7-ol inhibits the production of pro-inflammatory cytokines by downregulating the expression of NF-κB and COX-2.
Biochemische Und Physiologische Effekte
2-Butylbenzo[d]thiazol-7-ol has been found to have various biochemical and physiological effects. It exhibits antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. 2-Butylbenzo[d]thiazol-7-ol also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. It has been found to protect against oxidative damage in various tissues, including liver, kidney, and brain. 2-Butylbenzo[d]thiazol-7-ol possesses anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
2-Butylbenzo[d]thiazol-7-ol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2-Butylbenzo[d]thiazol-7-ol has been extensively studied for its various biological activities, and its mechanism of action is well understood. However, 2-Butylbenzo[d]thiazol-7-ol has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous-based assays. 2-Butylbenzo[d]thiazol-7-ol is also relatively expensive, which can limit its use in high-throughput screening assays.
Zukünftige Richtungen
2-Butylbenzo[d]thiazol-7-ol has several potential future directions for research. It can be further studied for its antitumor activity in vivo using animal models. 2-Butylbenzo[d]thiazol-7-ol can also be studied for its potential use as an antioxidant and anti-inflammatory agent in various diseases such as neurodegenerative diseases and cardiovascular diseases. The synthesis of 2-Butylbenzo[d]thiazol-7-ol analogs can also be explored to improve its biological activity and selectivity. The development of novel drug delivery systems for 2-Butylbenzo[d]thiazol-7-ol can also be explored to improve its bioavailability and efficacy.
Synthesemethoden
2-Butylbenzo[d]thiazol-7-ol can be synthesized via a two-step process involving the reaction of 2-aminobenzoic acid with butyl isothiocyanate, followed by cyclization using a suitable reagent. The yield of 2-Butylbenzo[d]thiazol-7-ol can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
Wissenschaftliche Forschungsanwendungen
2-Butylbenzo[d]thiazol-7-ol has been extensively studied for its antitumor activity. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-Butylbenzo[d]thiazol-7-ol induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. 2-Butylbenzo[d]thiazol-7-ol also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. It has been found to protect against oxidative damage in various tissues, including liver, kidney, and brain. 2-Butylbenzo[d]thiazol-7-ol also possesses anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Eigenschaften
CAS-Nummer |
163299-24-9 |
|---|---|
Produktname |
2-Butylbenzo[d]thiazol-7-ol |
Molekularformel |
C11H13NOS |
Molekulargewicht |
207.29 g/mol |
IUPAC-Name |
2-butyl-1,3-benzothiazol-7-ol |
InChI |
InChI=1S/C11H13NOS/c1-2-3-7-10-12-8-5-4-6-9(13)11(8)14-10/h4-6,13H,2-3,7H2,1H3 |
InChI-Schlüssel |
HVCPLUZHUIOHCB-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC2=C(S1)C(=CC=C2)O |
Kanonische SMILES |
CCCCC1=NC2=C(S1)C(=CC=C2)O |
Synonyme |
7-Benzothiazolol,2-butyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



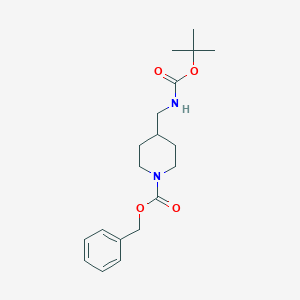
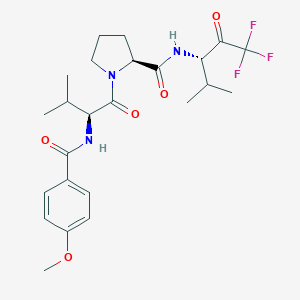
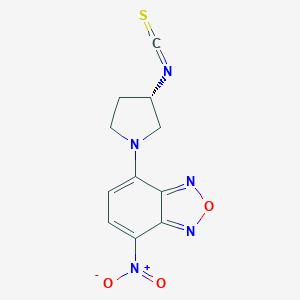
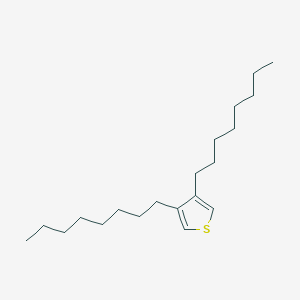
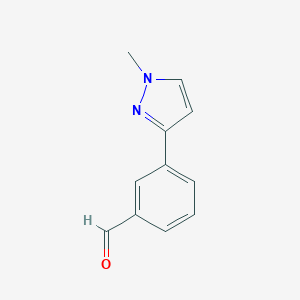
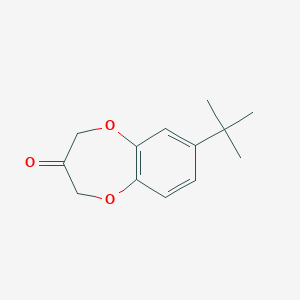
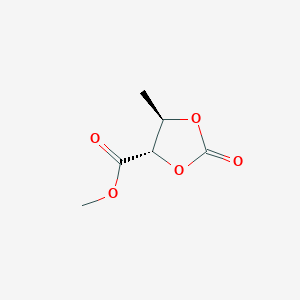
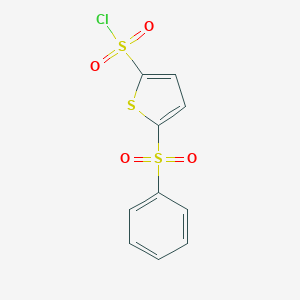
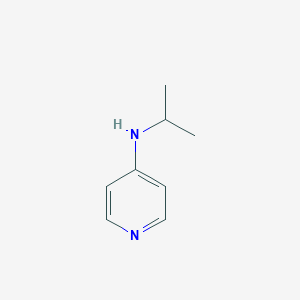
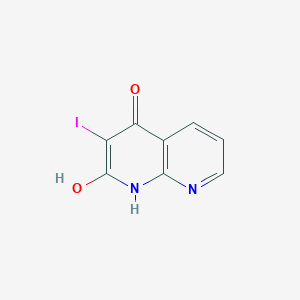
![6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B71232.png)
